3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one
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Overview
Description
3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a benzofuran moiety fused with a chromenone structure, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the chromenone moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The chromenone structure can then be introduced through various cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields . These methods are advantageous for large-scale production due to their efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzofuran and chromenone compounds .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one is unique due to its combined benzofuran and chromenone structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
36754-50-4 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C19H14O4/c1-11-18(17-9-12-5-3-4-6-15(12)23-17)19(20)14-8-7-13(21-2)10-16(14)22-11/h3-10H,1-2H3 |
InChI Key |
DYDALIYIOBJQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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